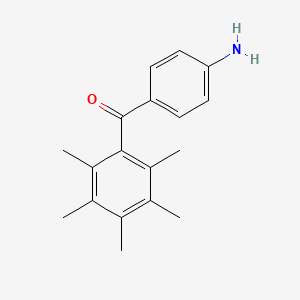

(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone

Description

(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone is a diarylketone featuring a 4-aminophenyl group and a sterically hindered 2,3,4,5,6-pentamethylphenyl group connected via a ketone bridge. The amino group on the phenyl ring provides a site for hydrogen bonding, making the compound relevant in supramolecular or biological contexts.

Properties

IUPAC Name |

(4-aminophenyl)-(2,3,4,5,6-pentamethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9H,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZSNGLSNCZMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380223 | |

| Record name | ZINC00159164 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261964-49-2 | |

| Record name | ZINC00159164 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone typically involves the reaction of 4-aminobenzophenone with 2,3,4,5,6-pentamethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can result in a wide range of substituted aromatic compounds .

Scientific Research Applications

(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pentamethylphenyl group may influence the compound’s hydrophobicity and overall reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of key structural analogues:

Key Observations

Steric Effects :

- The pentamethylphenyl group in the target compound imposes steric hindrance, reducing reactivity in nucleophilic reactions but enhancing stability in catalytic applications (e.g., cycloalkane synthesis) .

- In contrast, morpholine and pyridinyl substituents introduce less steric bulk but add electronic effects (e.g., basic nitrogen) that influence hydrogen bonding and solubility .

Synthetic Yields :

- Yields vary significantly: Mn-catalyzed reactions for pentamethylphenyl derivatives achieved 62% efficiency , while FeCl₂-mediated syntheses for pyridinyl analogues yielded 55% . Lower yields (47%) in morpholine derivatives may reflect challenges in Pd-catalyzed cross-coupling .

Biological and Supramolecular Applications :

- Piperazine and morpholine derivatives show promise in neuroprotective and anti-prion studies due to their hydrogen-bonding capabilities .

- Adamantane-bearing analogues form stable inclusion complexes with β-cyclodextrin, suggesting utility in drug delivery systems .

Morpholine derivatives exhibit low logP (-0.15) and high polar surface area, favoring water solubility .

Biological Activity

(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone, also known as 4-pentamethylbenzoylaniline, is a compound with significant potential in various biological applications. Its structure includes an amine group and a ketone functional group, which may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 920317-75-5

- Molecular Formula: C18H21NO

- Molecular Weight: 281.37 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit anticancer properties. Studies have shown that aromatic amines can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action: The compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.

- Case Study: A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated:

- In Vitro Studies: The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL .

- Mechanism of Action: The antimicrobial effects are thought to be due to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research indicates that this compound may possess anti-inflammatory properties:

- Experimental Evidence: In animal models of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Potential Applications: These findings suggest that this compound could be further explored for therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.